4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine
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Overview
Description
“4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine” is a chemical compound with the molecular formula C15H23NO2 . It has a molecular weight of 249.35 . The IUPAC name for this compound is 4-(2,4-dimethoxyphenethyl)piperidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H23NO2.ClH/c1-17-14-6-5-13 (15 (11-14)18-2)4-3-12-7-9-16-10-8-12;/h5-6,11-12,16H,3-4,7-10H2,1-2H3;1H . The SMILES representation is COC1=CC(=C(C=C1)CCC2CCNCC2)OC .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Research Applications
Serotonin Receptor Antagonism : Compounds similar to 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine have been studied for their potential as serotonin 5HT2A receptor antagonists. These compounds are useful for treating conditions such as psychoses, depression, anxiety, drug addiction, obsessive-compulsive disorders, coronary vasospasms, anorexia, fibromyalgia, and arrhythmia (Habernickel, 2002).
Anticonvulsant Drug Research : Aminoalkanol derivatives, which include piperidine compounds, have garnered interest for their potential in new anticonvulsant drugs. Studies have focused on the impact of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions, which are crucial for drug design (Żesławska et al., 2020).
Corrosion Inhibition : Research into piperidine and derivatives has extended into the field of corrosion science, where these compounds are investigated for their ability to inhibit the corrosion of metals such as copper in acidic environments. This application highlights the chemical versatility and practical utility of piperidine compounds beyond biomedical research (Sankarapapavinasam et al., 1991).
Synthesis and Structural Analysis : The synthesis and structural analysis of piperidine derivatives have significant implications in medicinal chemistry, particularly for designing compounds with desired pharmacological properties. Studies have explored the synthesis of novel piperidine derivatives and analyzed their structures using techniques like X-ray diffraction to understand their potential as anticonvulsant drugs and for other applications (Fujii et al., 1977).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
4-[2-(2,4-dimethoxyphenyl)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-6-5-13(15(11-14)18-2)4-3-12-7-9-16-10-8-12/h5-6,11-12,16H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWSGMZHTVLZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC2CCNCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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